molecular formula C6H10N2O B2894278 2-Cyano-2-methylbutanamide CAS No. 1314914-46-9

2-Cyano-2-methylbutanamide

Cat. No.: B2894278
CAS No.: 1314914-46-9
M. Wt: 126.159
InChI Key: UYTSIEFPLLPNDU-UHFFFAOYSA-N
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Description

2-Cyano-2-methylbutanamide is an organic compound with the molecular formula C6H10N2O. It is a versatile small molecule scaffold used in various chemical applications. The compound is characterized by its cyano and amide functional groups, which contribute to its reactivity and utility in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-methylbutanamide typically involves the reaction of 2-methylbutanamide with a cyanating agent. One common method is the reaction of 2-methylbutanamide with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds as follows:

2-Methylbutanamide+Cyanogen BromideThis compound+HBr\text{2-Methylbutanamide} + \text{Cyanogen Bromide} \rightarrow \text{this compound} + \text{HBr} 2-Methylbutanamide+Cyanogen Bromide→this compound+HBr

The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-methylbutanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted amides, alcohols, or thiols.

    Reduction: 2-Methylbutylamine.

    Hydrolysis: 2-Methylbutanoic acid.

Scientific Research Applications

2-Cyano-2-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-methylbutanamide is unique due to its specific combination of cyano and amide groups on a branched carbon skeleton. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2-Cyano-2-methylbutanamide, an organic compound with the molecular formula C6_6H10_10N2_2O, has garnered attention in various fields due to its notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a branched amide structure with a cyano group attached to the second carbon of the butanamide backbone. Its unique structural characteristics contribute to its reactivity and biological interactions.

Property Details
Molecular FormulaC6_6H10_10N2_2O
Functional GroupsCyano, Amide
SolubilitySoluble in polar solvents
Melting PointData not widely reported

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For example, it has shown minimum inhibitory concentration (MIC) values ranging from 6.25 to 50 µg/mL against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have reported that the compound can inhibit the growth of cancer cell lines, highlighting its role in cancer therapeutics. The mechanism appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can form hydrogen bonds and engage in various interactions with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in protein structure and function, thereby affecting cellular processes.

Key Mechanisms:

  • Protein Interaction: The compound's structural features allow it to bind effectively with proteins, potentially inhibiting their activity or altering their function.
  • Cellular Pathway Modulation: It may influence signaling pathways related to inflammation, apoptosis, and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study: A study conducted using a 96-well turbidity assay demonstrated that this compound effectively inhibited bacterial growth across multiple strains, confirming its antimicrobial efficacy .
  • Antitumor Evaluation: In vitro tests on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.
  • Structure-Activity Relationship (SAR): Comparative studies with structurally similar compounds have provided insights into the specific features that enhance biological activity, aiding in the design of more potent derivatives .

Properties

IUPAC Name

2-cyano-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-6(2,4-7)5(8)9/h3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTSIEFPLLPNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314914-46-9
Record name 2-cyano-2-methylbutanamide
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